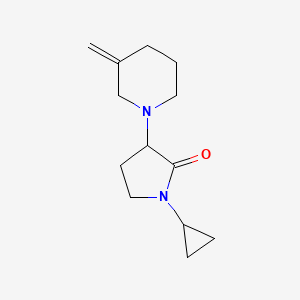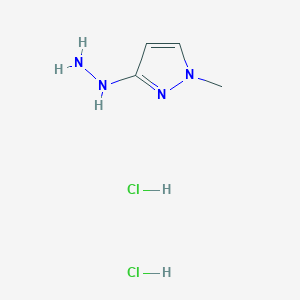
N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)-3-methoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Isoxazole is a five-membered heterocyclic moiety commonly found in many commercially available drugs . It’s an important family of five-membered heterocycles with one oxygen atom and one nitrogen atom at adjacent positions .
Molecular Structure Analysis
The structure of isoxazole consists of a five-membered ring with one oxygen atom and one nitrogen atom at adjacent positions .Chemical Reactions Analysis
The chemistry of isoxazoles has been an interesting field of study for decades because of their prominent potential as various therapeutic agents . The substitution of various groups on the isoxazole ring imparts different activity .Scientific Research Applications
Synthetic Strategies for Oxadiazole Derivatives
Oxadiazoles, including the 1,3,4-oxadiazole moiety, are critical in medicinal chemistry due to their potential in treating psychological disorders. Recent synthetic strategies have emphasized the development of new molecules with superior efficacy and minimal side effects, targeting mental health issues such as parkinsonism, Alzheimer's disease, schizophrenia, and epilepsy. These strategies provide valuable information for future research aimed at discovering new molecules with oxadiazole moieties to combat mental disorders (Saxena et al., 2022).
Therapeutic Worth of Oxadiazole Derivatives
The structural feature of the 1,3,4-oxadiazole ring facilitates effective binding with enzymes and receptors, leading to a wide range of bioactivities. Research has focused on developing 1,3,4-oxadiazole-based derivatives for various therapeutic applications, including anticancer, antifungal, antibacterial, and antiviral agents. This work underscores the significant development value of 1,3,4-oxadiazole compounds in medicinal chemistry (Verma et al., 2019).
Antiparasitic Applications of Oxadiazole
Oxadiazole rings, specifically the 1,2,4- and 1,3,4-oxadiazoles, have been identified as promising scaffolds for the development of antiparasitic agents. The versatility of these moieties enables the design and synthesis of new drugs to treat parasitic infections, highlighting the significance of oxadiazoles in drug discovery for parasitic diseases (Pitasse-Santos et al., 2017).
Significance in New Drug Development
The 1,3,4-oxadiazole core is recognized for its diverse pharmacological properties, including antiviral, anti-inflammatory, antitumor, and antiparasitic activities. This core is not only a structural unit of significance in synthetic medicinal chemistry but also serves various applications in polymers, luminescence, electron-transporting materials, and corrosion inhibitors. The review emphasizes the 1,3,4-oxadiazole core's potential as a structural subunit for developing new, efficacious, and less toxic medicinal agents (Rana et al., 2020).
Safety and Hazards
The safety and hazards associated with isoxazole compounds can vary widely depending on their specific structure. It’s always important to handle these compounds with care, avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, and use personal protective equipment .
Future Directions
Given the wide spectrum of biological activities and therapeutic potential of isoxazole compounds, it’s of prime importance that the development of new synthetic strategies and designing of new isoxazole derivatives should be based on the most recent knowledge emerging from the latest research . This could provide a low-height flying bird’s eye view of isoxazole derivatives to the medicinal chemists for the development of clinically viable drugs using this information .
Properties
IUPAC Name |
3-methoxy-N-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N4O4/c1-19-9-4-2-3-8(7-9)11(18)15-13-17-16-12(20-13)10-5-6-14-21-10/h2-7H,1H3,(H,15,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRKBKHLJLQADEP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)NC2=NN=C(O2)C3=CC=NO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3,5-Dinitrobenzoic acid; [(4-cyanophenyl)sulfanyl]methanimidamide](/img/structure/B2794701.png)
![N-[4-(1,1-dioxothiazinan-2-yl)phenyl]thiophene-2-carboxamide](/img/structure/B2794702.png)
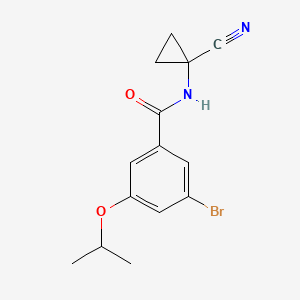

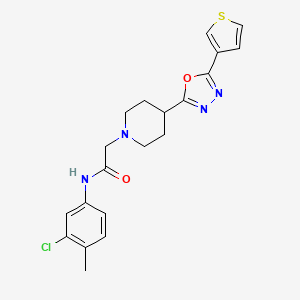
![Tert-butyl 6-oxo-2-azaspiro[3.4]octane-2-carboxylate](/img/no-structure.png)
![N-[4-[4-(4-chlorophenyl)piperazin-1-yl]sulfonylphenyl]acetamide](/img/structure/B2794709.png)
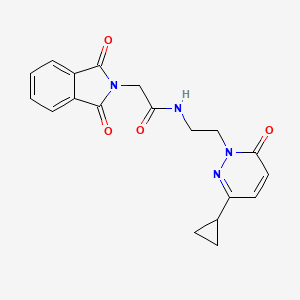
![4-({[(4-Fluorophenyl)methyl]amino}methyl)oxan-4-ol](/img/structure/B2794711.png)
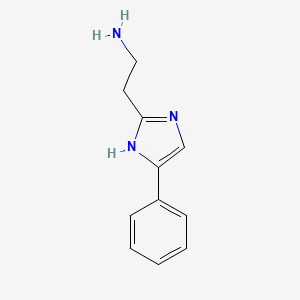
![N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)butyramide](/img/structure/B2794714.png)
![[2-chloro-4-[(E)-3-(4-chloro-2-nitroanilino)-2-cyano-3-oxoprop-1-enyl]phenyl] 4-methoxybenzoate](/img/structure/B2794715.png)
